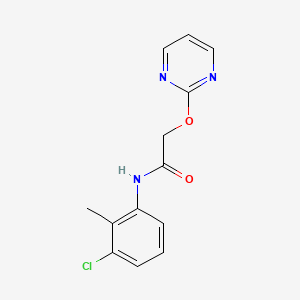

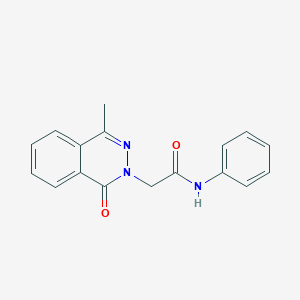

1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methoxyfenozide or RH-2485 and belongs to the class of benzoylphenylurea insecticides. Methoxyfenozide has been found to be highly effective in controlling the growth and development of various insect pests in crops and has been identified as a promising alternative to conventional insecticides due to its low toxicity to non-target organisms.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone serves as a precursor or a key intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of Schiff bases, which are known for their wide applications, including corrosion inhibitors for carbon steel in acidic environments. The Schiff base derivatives, such as 2-((pyridin-2-ylimino)methyl)phenol, exhibit significant corrosion inhibition efficiency, which is highly influenced by their chemical structures (Hegazy et al., 2012).

Photophysical Evaluation and Fluorescence

The structural features of this compound analogs have been explored for their potential in creating highly emissive fluorophores. Studies on 2-pyridone tautomeric analogs, including methoxypyridine, reveal that modifications to the substituents can significantly enhance fluorescence properties in both solution and solid states. These findings indicate the potential for developing novel materials for optical applications (Hagimori et al., 2019).

Catalysis and Chemical Reactions

The compound has found use in catalytic processes, such as the enantioselective oxa-Michael addition reaction of ethanone oxime to various α,β-unsaturated aldehydes. This application is facilitated by chiral N,N′-dioxide-FeSO4 complexes, demonstrating the compound's versatility in asymmetric synthesis and its potential in producing enantiomerically enriched products (Chang et al., 2008).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of Schiff bases derived from this compound. These studies highlight the compound's role in generating derivatives with notable antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Puthran et al., 2019).

Environmental and Material Science Applications

In material science, derivatives of this compound have been investigated for their conductive properties. Polymers synthesized from this compound have shown promise in applications requiring electrical conductivity, highlighting its potential in the development of new materials for electronics and sensor technology (Pandule et al., 2014).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-17-12-7-5-11(6-8-12)13(16)10-18-14-4-2-3-9-15-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOVEFGEVNNEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)

![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)

![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)

![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)